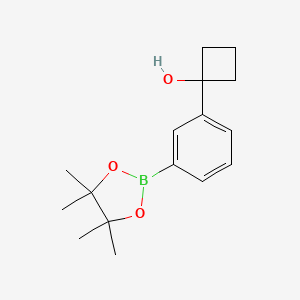

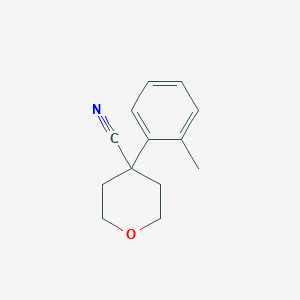

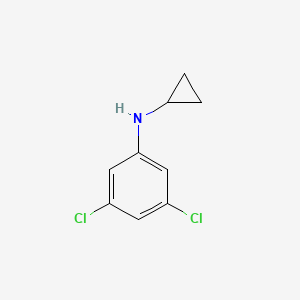

![molecular formula C17H16F3NO4S B2822937 3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 338424-40-1](/img/structure/B2822937.png)

3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

Vue d'ensemble

Description

This compound is a complex organic molecule with several functional groups, including a benzenesulfonyl group, a trifluoromethyl group, and a propanamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzenesulfonyl group might be introduced using a sulfonylation reaction, while the trifluoromethyl group could be introduced using a trifluoromethylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzenesulfonyl and trifluoromethyl groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, which might affect its solubility in different solvents .Applications De Recherche Scientifique

Progesterone Receptor Antagonism

Research by Yamada et al. (2016) highlighted the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives, including 3-trifluoromethyl derivatives, as nonsteroidal progesterone receptor antagonists. These compounds, due to their unique structure and high binding affinity for the progesterone receptor, are potential candidates for treating diseases such as uterine leiomyoma, endometriosis, and breast cancer (Yamada et al., 2016).

Carbonic Anhydrase Inhibition

Nocentini et al. (2016) synthesized benzenesulfonamide compounds with phenyl-1,2,3-triazole moieties, which showed potent inhibition of human carbonic anhydrase isoforms, particularly hCA II, IX, and XII. These inhibitors have potential applications in treating glaucoma and other diseases where carbonic anhydrase activity is a factor (Nocentini et al., 2016).

Palladium-Copper Catalyzed Reactions

Miura et al. (1998) explored the reactivity of N-(2‘-Phenylphenyl)benzenesulfonamides in oxidative cross-coupling reactions using a palladium-copper catalyst system. This study revealed the potential of benzenesulfonamide derivatives in organic synthesis, particularly in producing high-yield 5,6-dihydro-5-(benzenesulfonyl)phenanthridine-6-acetate derivatives (Miura et al., 1998).

Inhibition of Kynurenine 3-Hydroxylase

Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides, which were found to be high-affinity inhibitors of kynurenine 3-hydroxylase. This research points to the therapeutic potential of such compounds in neurological and psychiatric disorders (Röver et al., 1997).

Photodynamic Therapy Applications

Pişkin et al. (2020) focused on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy. These compounds demonstrated high singlet oxygen quantum yield, making them suitable for cancer treatment applications (Pişkin et al., 2020).

Enzyme Inhibition Studies

Research by Braschi et al. (1997) on the herbicide triasulfuron, a sulfonylurea derivative, provided insights into its hydrolysis mechanism and potential enzyme inhibitory properties. This work contributes to understanding sulfonylurea compounds' biochemical behavior in agricultural contexts (Braschi et al., 1997).

Synthesis and Characterization of Derivatives

Sheng et al. (2014) reported a novel synthesis route for benzofurans and benzothiophenes with trifluoromethylthio derivatives. This research is significant for developing new compounds with potential applications in material science and pharmaceuticals (Sheng et al., 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO4S/c1-16(23,11-26(24,25)14-8-3-2-4-9-14)15(22)21-13-7-5-6-12(10-13)17(18,19)20/h2-10,23H,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLALWXEJOYRET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=CC=C1)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

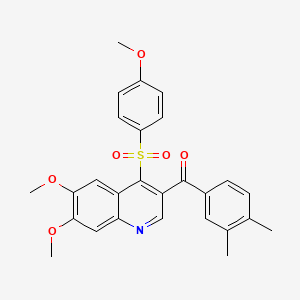

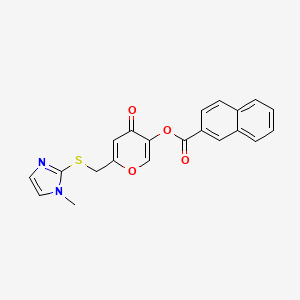

![4-[butyl(ethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2822861.png)

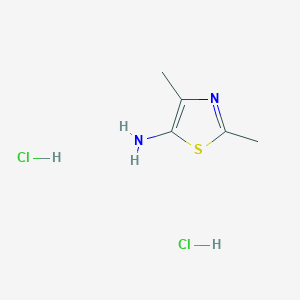

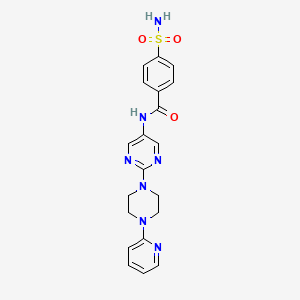

![N-ethyl-N-(m-tolyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2822862.png)

![Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)

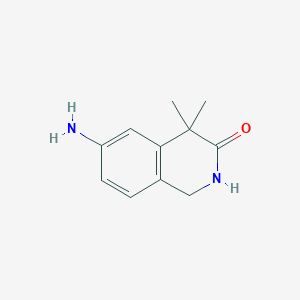

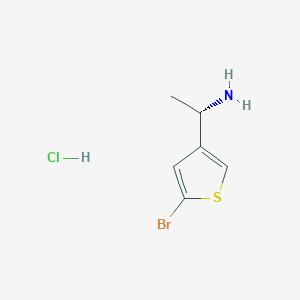

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2822867.png)

![(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2822868.png)